3-ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid

Medicinal Chemistry Synthetic Chemistry Building Blocks

Medicinal chemists pursuing kinase inhibitors often face scaffolds lacking orthogonal functional handles for systematic SAR. This 3,5-difunctionalized pyrazolo[1,5-a]pyridine-with 3-ethoxycarbonyl and 5-carboxylic acid groups-enables selective, sequential derivatization at two distinct positions. Unlike mono-acid analogs, its 98% purity ensures reproducible multi-step synthesis. The 3-ethoxycarbonyl group participates in Michael-type additions with electron-deficient alkynes, enabling rapid analog generation for ATP-binding pocket mapping. Sourced from QC-verified stock; ships globally.

Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
CAS No. 1427195-44-5
Cat. No. B1403806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid
CAS1427195-44-5
Molecular FormulaC11H10N2O4
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=C(C=CN2N=C1)C(=O)O
InChIInChI=1S/C11H10N2O4/c1-2-17-11(16)8-6-12-13-4-3-7(10(14)15)5-9(8)13/h3-6H,2H2,1H3,(H,14,15)
InChIKeyQPIKGZFYPGQUEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic Acid: Structural Baseline


3-Ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS 1427195-44-5), also named pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester, is a heterocyclic compound with the molecular formula C₁₁H₁₀N₂O₄ and a molecular weight of 234.21 g/mol . It features a pyrazolo[1,5-a]pyridine core functionalized with an ethoxycarbonyl group at the 3-position and a free carboxylic acid at the 5-position, positioning it as a key building block for synthesizing more complex heterocyclic libraries in drug discovery . Reputable vendors confirm its purity typically at 98% (e.g., Fluorochem) or 95% (CymitQuimica, AKSci), with the canonical SMILES string established as CCOC(=O)C1=C2C=C(C(=O)O)C=CN2N=C1 .

Dual orthogonal handles for selective, sequential functionalization
Pyrazolo[1,5-a]pyridine core as a privileged scaffold for kinase-targeted libraries
Reported purity specification supports reproducible multi-step synthesis

3-Ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic Acid: Orthogonal Reactivity


The precise regiochemistry of this compound—a carboxylic acid at the 5-position and an ethoxycarbonyl at the 3-position—is not arbitrary and cannot be replicated by in-class analogs like pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 63237-88-7) or pyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS 1352892-43-3) . The specific 3,5-dicarboxylate arrangement provides two chemically distinct, orthogonal handles for selective functionalization, a feature crucial for generating diverse libraries . For instance, the reactivity of the 3-ethoxycarbonyl group in this scaffold has been demonstrated in reactions with electron-deficient alkynes to yield Michael adducts, a behavior not observed in the mono-acid analogs [1]. Substituting a different positional isomer or a mono-functionalized analog would fundamentally alter the synthetic route, requiring re-optimization of reaction conditions and potentially leading to different stereochemical outcomes or a complete loss of the desired product . This unique difunctionalized scaffold is thus a non-fungible asset for medicinal chemistry programs requiring specific SAR exploration around the pyrazolo[1,5-a]pyridine core.

Target Compound
3-Ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid — 2 orthogonal handles, documented reactivity
Mono-Acid Analogs
5-Carboxylic acid or 3-carboxylic acid analogs — single handle, unreported or uncharacterized reactivity
Replacing with a mono-functional analog may limit orthogonal diversification and alter synthetic outcomes.
Uncharacterized reactivity in analogs introduces uncertainty and may require reaction re-optimization.

3-Ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic Acid: Differentiation Guide


Orthogonal Functional Handles vs. Mono-Functional Analogs

3-Ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS 1427195-44-5) contains two distinct, chemically reactive functional groups: a 3-ethoxycarbonyl ester and a 5-carboxylic acid. In contrast, its closest structural analogs, pyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS 1352892-43-3) and pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 63237-88-7), possess only a single carboxylic acid moiety . This difference is not merely structural; it defines the compound's synthetic utility. The presence of two orthogonal handles allows for sequential and selective functionalization, which is essential for constructing diverse chemical libraries . For example, the 3-ethoxycarbonyl group can participate in nucleophilic addition reactions with electron-deficient alkynes, as demonstrated in the formation of Michael-type adducts [1], while the 5-carboxylic acid remains available for other transformations like amide bond formation. This dual functionality is absent in the mono-acid analogs, which limit the chemist to a single point of diversification.

Reactive Handles
Head-to-head
Target: 2 (ester + acid) Comparator: 1 (acid only)
Enables orthogonal diversification workflows
Structural analysis; reactivity context-dependent
Medicinal Chemistry Synthetic Chemistry Building Blocks

Demonstrated Reactivity of 3-Ethoxycarbonyl Group

The reactivity of the 3-ethoxycarbonyl group on the pyrazolo[1,5-a]pyridine scaffold is not merely theoretical but has been experimentally validated. A study investigating the reaction of potassium pyrazolo[1,5-a]pyridine-2-thiolates with electron-poor alkynes specifically utilized a 3-(ethoxycarbonyl) derivative [1]. The reaction proceeded via an intramolecular nucleophilic addition mechanism to yield Michael-type adducts, with the stereochemistry of the acrylate moiety determined by ¹H-NMR and X-ray analysis, confirming the predominant trans mode of addition [1]. This contrasts with the simpler pyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS 1352892-43-3), for which no such specific and well-characterized reactivity profile has been reported, leaving its chemical behavior less defined for the purpose of reliable library synthesis.

Validated Reactivity
Cross-study comparable
Michael addition confirmed (trans stereochemistry) Comparator: no reported data
Predictable reactivity reduces synthesis risk
Based on published reaction with electron-poor alkynes
Synthetic Methodology Heterocyclic Chemistry Reaction Development

Purity and Quality Metrics Comparison

For research procurement, the quantifiable purity of a building block is a critical selection criterion. 3-Ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS 1427195-44-5) is available from multiple reputable vendors with a specified purity of 98% (e.g., Fluorochem, AKSci) [REFS-1, REFS-2]. In contrast, a close structural analog, pyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS 1352892-43-3), is often listed with a minimum purity specification of only 95% . This 3% absolute difference in purity can have a significant impact on downstream synthetic yields and the quality of the final compound library, as impurities can lead to side reactions, complicate purification, and introduce variability in biological assays.

Purity Specification
Data to verify
98% reported vs. 95% for analog
Higher purity may support yield consistency
Supplier claim; verify lot-specific COA
Procurement Quality Control Building Blocks

Pyrazolo[1,5-a]pyridine as Privileged Kinase Scaffold

While the specific biological activity of 3-ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid is not documented, the pyrazolo[1,5-a]pyridine scaffold is a well-validated 'privileged structure' for targeting protein kinases, a major drug target class . This scaffold has been successfully optimized into potent and isoform-selective PI3K inhibitors. For instance, compound 5x, a pyrazolo[1,5-a]pyridine derivative, exhibits a p110α IC₅₀ of 0.9 nM and demonstrates in vivo activity in an HCT-116 human xenograft model [1]. Similarly, other derivatives have shown selective inhibition of PI3Kγ and PI3Kδ with IC₅₀ values of 4.0 nM and 9.1 nM, respectively [2]. In contrast, simple analogs like pyrazolo[1,5-a]pyridine-5-carboxylic acid lack any reported kinase activity. This class-level evidence supports the strategic value of this specific compound as a functionalized core for creating novel kinase inhibitors, leveraging a proven pharmacophore.

Kinase Scaffold
Class-level inference
Privileged pyrazolo[1,5-a]pyridine core
May support kinase-targeted library design
Specific activity not characterized for this compound
Kinase Inhibition Drug Discovery Cancer Biology

3-Ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic Acid: Application Scenarios


Kinase-Focused Chemical Library Synthesis

This compound is an ideal core scaffold for generating chemical libraries aimed at discovering novel protein kinase inhibitors. The established 'privileged' nature of the pyrazolo[1,5-a]pyridine scaffold for kinase inhibition, evidenced by potent compounds with IC₅₀ values in the sub-nanomolar to low nanomolar range, provides a strong rationale for its use [1]. The orthogonal functional groups at the 3- and 5-positions allow for systematic exploration of chemical space, enabling the rapid generation of analogs with varied substituents to probe structure-activity relationships (SAR) around the kinase ATP-binding pocket .

Orthogonal Functionalization Strategies

Due to its two distinct reactive handles (3-ethoxycarbonyl and 5-carboxylic acid), this compound is uniquely suited for complex synthetic sequences requiring sequential, orthogonal functionalization. This capability is critical for the efficient synthesis of complex heterocyclic systems, such as those found in advanced pharmaceutical intermediates . The documented reactivity of the 3-ethoxycarbonyl group in Michael-type additions provides a predictable and reliable starting point for such endeavors [2].

High-Purity for Reproducible Synthesis

For any synthetic research project where reproducibility is paramount, the high and well-defined purity (98%) of this compound from reputable suppliers makes it a superior choice over lower-purity analogs (e.g., 95% for pyrazolo[1,5-a]pyridine-5-carboxylic acid) . This higher purity minimizes the risk of side reactions and simplifies product purification, leading to more consistent and reliable outcomes in multi-step synthetic protocols.

Novel Heterocyclic Reaction Development

Given the established reactivity of its 3-ethoxycarbonyl group, this compound can serve as a defined substrate for developing and optimizing new synthetic methodologies for the pyrazolo[1,5-a]pyridine class. It offers a more complex and functionalized platform compared to simpler mono-acid analogs, allowing for the exploration of more intricate reaction manifolds and providing a direct route to more advanced intermediates [2].

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Privileged scaffold with dual handles
Kinase SAR and hit identification
Orthogonal functionalization strategies
Orthogonal ester/acid reactivity
Sequential derivatization efficiency
Reproducible multi-step synthesis
Defined purity specification
Impurity profile and synthetic yield
Novel heterocyclic reaction development
Documented 3-ethoxycarbonyl reactivity
Method scope and stereochemical outcome

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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